Menthyl acetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1 ml in 6 ml 70% alcohol; 1 ml in 1 ml 80% alcohol (in ethanol)

Canonical SMILES

Isomeric SMILES

Insecticidal and Repellent Activity:

Studies have explored the potential of menthyl acetate as a natural insecticide and repellent. Research suggests it exhibits fumigant and repellent activity against various insects, including the bloodsucking bug Rhodnius prolixus, a vector of Chagas disease []. This opens avenues for exploring eco-friendly pest control alternatives.

Modulation of Chemical Absorption:

Menthyl acetate, along with other natural products, has been investigated for its ability to modulate the absorption of chemicals through the skin. Studies suggest it can influence the permeation rate of certain chemicals, potentially impacting the delivery of topical medications or the absorption of environmental contaminants [].

Investigation of Neurological Effects:

Research has explored the potential effects of menthyl acetate on the nervous system. Studies have shown that peppermint oil, containing menthyl acetate as a major component, exhibits an ambulation-promoting effect in mice []. This suggests potential applications in understanding and influencing behavior and neurological function.

Other Potential Applications:

Beyond the areas mentioned above, menthyl acetate is also being investigated for its potential in various other fields, including:

Menthyl acetate is an organic compound classified as a monoterpene and is the acetate ester of menthol. Its chemical formula is C₁₂H₂₂O₂, and it typically constitutes 3–5% of the volatile oil derived from Mentha piperita, commonly known as peppermint. Menthyl acetate is characterized by its pleasant, minty aroma, contributing significantly to the flavor and scent of peppermint products. It is a colorless liquid that is soluble in alcohol and oils but has limited solubility in water .

- Skin and eye irritant: Studies indicate menthyl acetate can cause irritation upon contact with skin and eyes.

- Flammability: Information on the specific flammability of menthyl acetate is limited, but as an organic compound, it is likely flammable.

- Hydrolysis: In the presence of water and an acid or base, menthyl acetate can hydrolyze to yield menthol and acetic acid. This reaction is often catalyzed by strong acids or bases.

- Transesterification: Menthyl acetate can react with alcohols to form different esters, a process that can be catalyzed by acids or bases.

- Oxidation: Under certain conditions, menthyl acetate may oxidize to form other compounds, although specific pathways are less documented compared to more common esters .

Menthyl acetate exhibits several biological activities. It has been noted for its potential antimicrobial properties against various bacteria and fungi. Additionally, it has been studied for its ability to act as a flavoring agent in food products and as a fragrance component in cosmetics. Some research suggests that menthyl acetate may also possess anti-inflammatory properties, although more studies are needed to fully understand its pharmacological potential .

Menthyl acetate can be synthesized through several methods:

- Esterification: The most common method involves the reaction of menthol with acetic acid in the presence of an acid catalyst (such as sulfuric acid). This process yields menthyl acetate along with water.

- Transesterification: Menthyl acetate can also be produced by transesterifying other esters with menthol, although this method is less frequently employed.

- Natural Extraction: Menthyl acetate is naturally present in peppermint oil and can be extracted through steam distillation or solvent extraction methods .

Menthyl acetate has a variety of applications across different industries:

- Food Industry: It serves as a flavoring agent in candies, chewing gums, and beverages due to its minty flavor.

- Cosmetics and Personal Care: Used as a fragrance component in perfumes, lotions, and other cosmetic products.

- Pharmaceuticals: Investigated for its potential therapeutic properties, including its use in topical formulations for its cooling effect.

- Aromatherapy: Employed in essential oil blends for its refreshing aroma .

Research on the interactions of menthyl acetate primarily focuses on its behavior in biological systems and its reactions with other compounds:

- Antimicrobial Studies: Investigations have shown that menthyl acetate can inhibit the growth of certain pathogens, suggesting potential applications in food preservation and health care.

- Flavor Interaction: Studies have explored how menthyl acetate interacts with other flavor compounds to enhance or modify taste profiles in food products.

- Chemical Reactivity: The reactivity of menthyl acetate with various nucleophiles has been examined to understand its behavior during chemical transformations .

Menthyl acetate shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Ethyl Acetate | Ester | More polar; widely used as a solvent |

| Methyl Acetate | Ester | Less toxic; commonly used as a solvent |

| L-Menthol | Terpene | Cooling sensation; primary component of peppermint oil |

| Isobornyl Acetate | Ester | Used in fragrances; distinct woody note |

Menthyl acetate stands out due to its specific minty aroma and flavor profile derived from peppermint oil, making it particularly valuable in food and cosmetic applications .

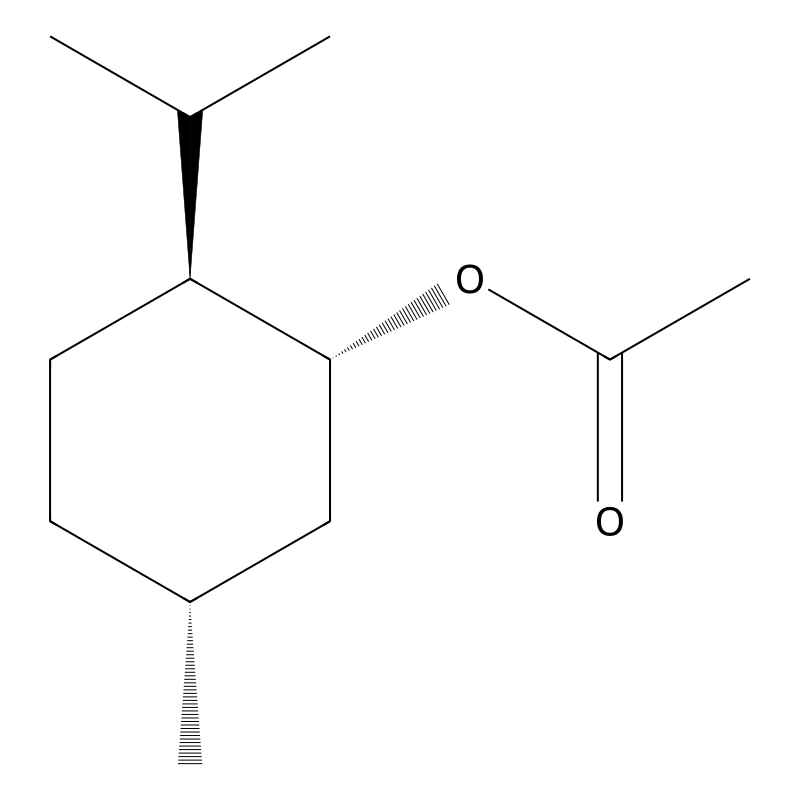

Menthyl acetate is an organic compound with the molecular formula C₁₂H₂₂O₂ and a molecular weight of 198.30 g/mol [1] [2]. The compound is structurally classified as a monoterpene ester, specifically the acetate ester of menthol [2]. The molecular structure consists of a cyclohexane ring with methyl and isopropyl substituents, and an acetate functional group [3]. The carbon skeleton features a six-membered ring with specific substitution patterns that contribute to its distinctive structural characteristics [4].

The chemical composition of menthyl acetate includes 12 carbon atoms, 22 hydrogen atoms, and 2 oxygen atoms, arranged in a specific three-dimensional configuration [5]. The compound can be represented by several systematic names including 2-isopropyl-5-methylcyclohexyl acetate and 5-methyl-2-(1-methylethyl)cyclohexyl acetate, which describe the positions of the functional groups on the cyclohexane ring [6]. The structural formula reveals that one oxygen atom forms part of the ester linkage, while the second oxygen atom is present as a carbonyl group within the acetate moiety [1].

Menthyl acetate possesses three stereogenic centers, which leads to the possibility of multiple stereoisomers [18]. The compound's structure can be described using various chemical notation systems including IUPAC nomenclature, SMILES notation (CC(C)[C@H]1CCC@HC[C@@H]1OC(C)=O), and InChI identifiers (InChI=1S/C12H22O2/c1-8(2)11-6-5-9(3)7-12(11)14-10(4)13/h8-9,11-12H,5-7H2,1-4H3/t9-,11+,12-/m0/s1) [15].

Physicochemical Properties

Physical State and Organoleptic Characteristics

At standard ambient temperature and pressure, menthyl acetate exists as a colorless to pale yellow clear liquid [11]. The compound exhibits distinctive organoleptic properties that contribute to its widespread use in various applications [9]. Menthyl acetate possesses a characteristic honey-sweet odor with mentholic, minty, and herbal notes [10] [12]. The organoleptic profile also includes subtle fruity, woody, floral, and earthy undertones that become apparent at different concentrations [10].

The sensory characteristics of menthyl acetate are milder than those of menthol, providing freshness and lift without an overpowering minty note [11]. This property makes it particularly valuable in applications where a subtle mint character is desired [11]. The compound's organoleptic profile varies slightly between its different stereoisomers, with the naturally occurring (-)-menthyl acetate having the most pronounced cooling effect and characteristic mint odor [9] [10].

Density and Specific Gravity Parameters

The density of menthyl acetate at 25°C ranges from 0.92 to 0.93 g/mL, making it slightly less dense than water [2] [3]. More precise measurements indicate a specific gravity of 0.920-0.930 at 25°C [12]. This parameter is important for various analytical and industrial applications involving the compound [8].

Table 1: Density and Specific Gravity Parameters of Menthyl Acetate

| Parameter | Value | Temperature | Reference |

|---|---|---|---|

| Density | 0.92 ± 0.1 g/cm³ | 20°C | [17] |

| Specific Gravity | 0.920-0.930 | 25°C | [12] |

| Specific Gravity | 0.93 | 20°C/20°C | [8] [9] |

The density of menthyl acetate shows slight variation with temperature, decreasing as temperature increases, which is consistent with the behavior of most organic liquids [3]. The specific gravity parameters are important quality control indicators for commercial preparations of menthyl acetate and help distinguish it from other similar esters [9].

Thermal Properties: Boiling Point and Flash Point

Menthyl acetate exhibits well-defined thermal properties that are important for its handling, storage, and applications [5]. The compound has a boiling point ranging from 227°C to 230°C at standard atmospheric pressure [2] [5] [17]. This relatively high boiling point is consistent with its molecular weight and the presence of intermolecular forces including van der Waals interactions [3].

The flash point of menthyl acetate varies depending on the specific isomer, with values reported between 77°C and 98°C [12] [11]. The (-)-menthyl acetate isomer has a flash point of 98°C, while the racemic mixture shows a flash point of approximately 77°C [9] [12]. These values classify menthyl acetate as a combustible liquid rather than a flammable one, which has implications for its storage and handling requirements [13].

Table 2: Thermal Properties of Menthyl Acetate

| Property | Value | Reference |

|---|---|---|

| Boiling Point | 227-230°C | [2] [5] |

| Boiling Point (specific) | 228-229°C | [12] |

| Flash Point (racemic) | 77°C | [12] |

| Flash Point ((-)-isomer) | 98°C | [9] |

| Flash Point ((+)-isomer) | 87°C | [11] |

| Melting Point | <25°C (liquid at room temperature) | [5] |

| Melting Point (specific isomers) | 37-38°C | [17] |

The thermal stability of menthyl acetate is generally good under normal conditions, but it may undergo hydrolysis at elevated temperatures, especially in the presence of moisture [13].

Solubility Profile in Various Solvents

Menthyl acetate demonstrates a characteristic solubility profile that influences its applications and processing methods [12]. The compound is practically insoluble in water, with a reported water solubility of approximately 23.2 mg/L at 20°C [10] [13]. This limited water solubility is expected given the predominantly hydrophobic nature of the molecule with its cyclohexane ring and alkyl substituents [3].

In contrast to its poor water solubility, menthyl acetate is highly soluble in most organic solvents [12]. It readily dissolves in alcohols, including ethanol and methanol, though the solubility is described as "slight" in some sources, suggesting limited miscibility at certain concentrations [10] [12]. The compound shows excellent solubility in non-polar and moderately polar organic solvents such as hexane, diethyl ether, and chloroform [10] [12].

Table 3: Solubility Profile of Menthyl Acetate in Various Solvents

| Solvent | Solubility | Temperature | Reference |

|---|---|---|---|

| Water | 23.2 mg/L (practically insoluble) | 20°C | [10] |

| Ethanol | Soluble | 20°C | [9] [12] |

| Methanol | Slightly soluble | 20°C | [10] |

| Chloroform | Slightly soluble | 20°C | [10] |

| Non-polar organic solvents | Highly soluble | 20°C | [12] |

The solubility characteristics of menthyl acetate are important considerations for extraction processes, formulation development, and analytical procedures involving this compound [12].

Spectroscopic Characteristics

Physical Description

Colorless liquid with an odor like menthol; [Hawley]

colourless to pale yellowish liquid with a mild, minty odou

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Taste

Density

Odor

Decomposition

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2 of 533 companies. For more detailed information, please visit ECHA C&L website;

Of the 5 notification(s) provided by 531 of 533 companies with hazard statement code(s):;

H411 (99.81%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Environmental Hazard

Other CAS

89-48-5

Metabolism Metabolites

Wikipedia

Use Classification

Fragrance Ingredients

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Cosmetics -> Refreshing; Masking

Methods of Manufacturing

General Manufacturing Information

Cyclohexanol, 5-methyl-2-(1-methylethyl)-, 1-acetate, (1R,2S,5R)-rel-: ACTIVE

Cyclohexanol, 5-methyl-2-(1-methylethyl)-, 1-acetate, (1R,2S,5R)-: ACTIVE

Cyclohexanol, 5-methyl-2-(1-methylethyl)-, 1-acetate, (1R,2R,5R)-rel-: ACTIVE

FEMA NUMBER: 2668; REPORTED USES: NON-ALCOHOLIC BEVERAGES 5.5 PPM; ICE CREAM, ICES 4.0 PPM; CANDY 26 PPM; BAKED GOODS 24 PPM; CHEWING GUM 5.2 PPM. /L-ISOMER/